molecular formula C8H9BrN2O B8411570 N-((5-bromopyridin-2-yl)methyl)acetamide

N-((5-bromopyridin-2-yl)methyl)acetamide

Cat. No. B8411570
M. Wt: 229.07 g/mol
InChI Key: SVVYOYXJGJXAPS-UHFFFAOYSA-N
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Patent
US09388173B2

Procedure details

To a solution of (5-bromopyridin-2-yl)methanamine (500 mg, 2.67 mmol) in DCM (10 mL) was added Et3N (405 mg, 4.0 mmol) and AcCl (250 mg, 3.18 mmol) at 0° C. The mixture was then warmed to room temperature for 2 h when the reaction was quenched with water and extracted with DCM. The organic layer was concentrated to give the crude product which was used in next step without further purification. (540 mg, Yield 90%). LCMS (m/z): 229.0 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
405 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH2:9])=[N:6][CH:7]=1.CCN(CC)CC.[C:17](Cl)([CH3:19])=[O:18]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH:9][C:17](=[O:18])[CH3:19])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)CN
Name
Quantity
405 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CNC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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